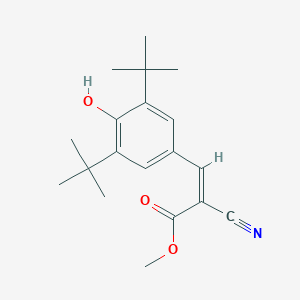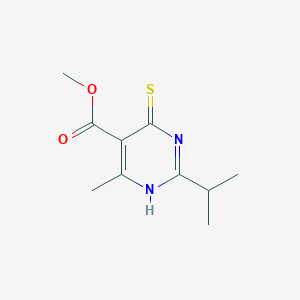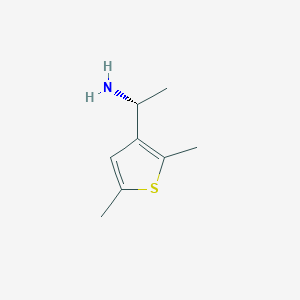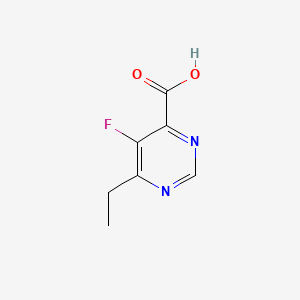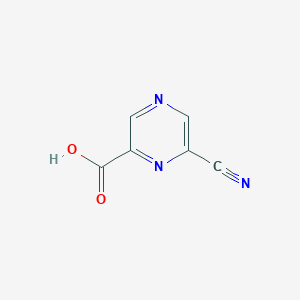
6-Cyanopyrazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyanopyrazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of a cyano group at position 6 and a carboxylic acid group at position 2 makes this compound a versatile compound with significant applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: 6-Cyanopyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the biotransformation of 2-cyanopyrazine using Agrobacterium sp. DSM 6336. This process involves a two-enzyme-step bioconversion, resulting in a high yield of the desired product . Another method includes the chemical synthesis from pyrazine derivatives, where specific functional groups are introduced through controlled reactions .
Industrial Production Methods: Industrial production of this compound often relies on optimized fermentation processes. By developing a fermentation process for the bioconversion of 2-cyanopyrazine, a product concentration of 286 mM (40 g/L) can be achieved . This method is preferred due to its high efficiency and yield.
化学反応の分析
Types of Reactions: 6-Cyanopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazinecarboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Thionyl chloride (SOCl2) is used for converting carboxylic acids to acid chlorides.
Major Products:
Oxidation: Pyrazinecarboxylic acids.
Reduction: Aminopyrazine derivatives.
Substitution: Acid chlorides and other substituted pyrazines.
科学的研究の応用
6-Cyanopyrazine-2-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-cyanopyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its antituberculous activity, the compound is believed to inhibit the synthesis of nucleic acids in Mycobacterium tuberculosis, thereby preventing bacterial growth . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with bacterial metabolism is well-documented.
類似化合物との比較
- 2-Pyrazinecarboxylic acid
- 2,3-Pyrazinedicarboxylic acid
- 5-Hydroxypyrazine-2-carboxylic acid
Comparison: 6-Cyanopyrazine-2-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical properties and reactivity. Compared to 2-pyrazinecarboxylic acid and 2,3-pyrazinedicarboxylic acid, the cyano group in this compound enhances its potential as a precursor for synthesizing more complex molecules . Additionally, its biotransformation to 5-hydroxypyrazine-2-carboxylic acid highlights its versatility in producing valuable intermediates for pharmaceutical applications .
特性
分子式 |
C6H3N3O2 |
|---|---|
分子量 |
149.11 g/mol |
IUPAC名 |
6-cyanopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H3N3O2/c7-1-4-2-8-3-5(9-4)6(10)11/h2-3H,(H,10,11) |
InChIキー |
MIRFYEVWVDYVAM-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C=N1)C(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


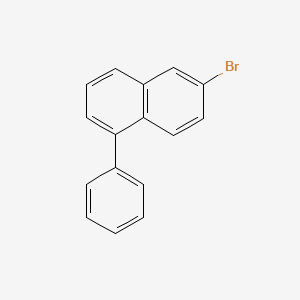
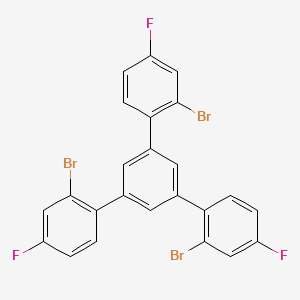
![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)
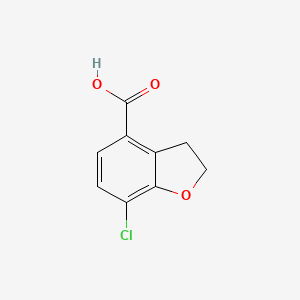
![(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride](/img/structure/B13644597.png)
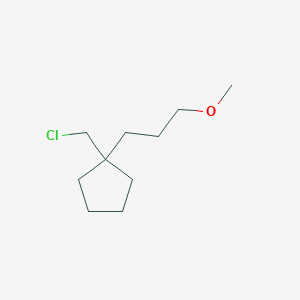
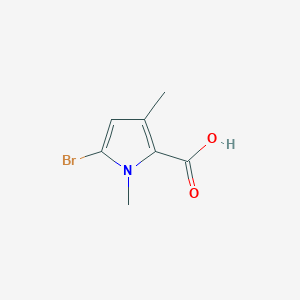
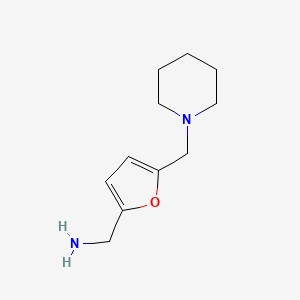
![tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13644617.png)
